4-(Aminomethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one hydrochloride
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Overview
Description
4-(Aminomethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidin-2-one core with an aminomethyl group and a 3,4-dimethoxyphenyl ethyl substituent, making it a subject of interest in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
It is known that similar compounds have shown significant antiulcer activity . Therefore, it can be inferred that the compound might interact with targets involved in gastric ulceration.
Mode of Action
It is known that similar compounds prevent water-immersion stress-induced gastric ulceration when given intraperitoneally to rats . This suggests that the compound might interact with its targets to modulate stress responses and prevent ulceration.
Biochemical Pathways
Given its antiulcer activity, it can be inferred that the compound might affect pathways related to stress response and gastric ulceration .
Pharmacokinetics
It is known that similar compounds have potent antiulcer activities at oral doses of 50-400 mg/kg . This suggests that the compound has good bioavailability and is effectively distributed and metabolized in the body.
Result of Action
It is known that similar compounds have significant antiulcer activity . This suggests that the compound might have a protective effect on the gastric mucosa and prevent ulceration.
Action Environment
It is known that similar compounds have potent antiulcer activities when administered orally . This suggests that the compound is stable and effective in the gastrointestinal environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one hydrochloride typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Aminomethyl Group: This step often involves the use of aminomethylating agents such as formaldehyde and ammonia or amines.
Attachment of the 3,4-Dimethoxyphenyl Ethyl Group: This can be accomplished through alkylation reactions using suitable alkyl halides or sulfonates.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Aminomethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, such as potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex molecules.
Comparison with Similar Compounds
4-(Aminomethyl)pyrrolidin-2-one: Lacks the 3,4-dimethoxyphenyl ethyl group, resulting in different chemical and biological properties.
1-[2-(3,4-Dimethoxyphenyl)ethyl]pyrrolidin-2-one:
Uniqueness: 4-(Aminomethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one hydrochloride is unique due to the presence of both the aminomethyl and 3,4-dimethoxyphenyl ethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(aminomethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.ClH/c1-19-13-4-3-11(7-14(13)20-2)5-6-17-10-12(9-16)8-15(17)18;/h3-4,7,12H,5-6,8-10,16H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWVMANJDFPQTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CC(CC2=O)CN)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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